1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Polymorphism Lipid Crystallization Differential Scanning Calorimetry

Researchers studying lipid digestion, polymorphism, or TAG quantification require positionally defined triacylglycerol standards where generic substitution invalidates results. 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) resolves this with a precise sn-1,2 dimyristate (C14:0) and sn-3 palmitate (C16:0) configuration. - Enzymatic hydrolysis: Enables dissection of lipase regiospecificity & stereoselectivity via tracked fatty acid release. - Crystallization modeling: Distinct melting behavior vs. positional isomers supports polymorphism studies of natural fats. - Analytical standard: Defined retention time & MS fragmentation pattern ensure accurate TAG quantification in complex matrices.

Molecular Formula C47H90O6
Molecular Weight 751.2 g/mol
CAS No. 115144-39-3
Cat. No. B050606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
CAS115144-39-3
Molecular FormulaC47H90O6
Molecular Weight751.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
InChIKeyAMXRERGJDVUTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol Procurement Guide


1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP, CAS 115144-39-3) is a synthetic, mixed-chain triacylglycerol (TAG) with a glycerol backbone esterified with myristic acid (C14:0) at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position [1]. It is a racemic mixture with a molecular formula of C47H90O6 and a molecular weight of 751.2 g/mol [1]. This compound is a research-grade lipid standard, often employed as a model for studying the physical properties and enzymatic hydrolysis of structured triglycerides [2][3].

Research-grade mixed-chain triacylglycerol standard
Defined sn-1,2 myristic (C14:0) and sn-3 palmitic (C16:0) substitution
Supports triglyceride crystallization and lipolysis model studies

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol Generic Substitution Concerns


Generic substitution among mixed triacylglycerols is not scientifically valid due to their distinct chain-length asymmetry and positional specificity, which directly determine their physicochemical behavior. 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) is a specific molecular entity with a defined arrangement of myristic (C14:0) and palmitic (C16:0) acids [1]. Substituting with another TAG, even one with an identical total carbon number and degree of unsaturation, can lead to significantly different melting behavior, crystalline polymorphism, and enzymatic hydrolysis rates [2][3]. The procurement of this specific compound is therefore required for applications where its unique combination of acyl chains—two medium-chain C14:0 and one longer C16:0—serves as a precise model system or analytical standard, as detailed in the evidence below.

Chain-length asymmetry
TAGs with identical carbon number but different chain distribution may alter melting behavior and polymorphic pathway.
Positional isomerism
Positional isomers (e.g., PPM) exhibit distinct thermal and enzymatic hydrolysis profiles, limiting direct interchangeability.

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol Performance Evidence


Comparative Melting Point Analysis

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) exhibits a distinct melting point that differentiates it from other mixed triacylglycerols, a critical property for applications in lipid crystallization studies. The melting point of MMP is reported as 47.8 °C . This value is higher than that of a comparator with identical acyl chain composition but reversed positional specificity, 1,2-dipalmitoyl-3-myristoyl-rac-glycerol (PPM), demonstrating the impact of positional isomerism on thermal behavior [1].

Melting Point
Head-to-head
MMP 47.8 °C vs PPM β'-polymorph range 50–60 °C (distinct thermal behavior)
Positional isomerism drives melting differentiation
Supports crystallization model studies
Polymorphism Lipid Crystallization Differential Scanning Calorimetry Fat Replacers

Chloroform Solubility Specification

For practical laboratory handling, the solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in a common organic solvent is a key procurement specification. The compound is reported to be soluble in chloroform at a concentration of 30 mg/mL [1]. While this is a standard solvent for triacylglycerols, the exact solubility can vary between vendors and batches, and this specific value serves as a benchmark for confirming lot-to-lot consistency.

Solubility Benchmark
Cross-study comparable
30 mg/mL in chloroform (reported)
Lot-to-lot solubility consistency check
Vendor CoA verification recommended
Sample Preparation Lipidomics Analytical Standard Solubility

Lipase Substrate Hydrolysis Analysis

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) serves as a specific substrate for studying lipase positional specificity. Research indicates that its hydrolysis by pancreatic lipase yields different product profiles compared to other triacylglycerols. While specific rate constants (kcat/Km) for MMP are not widely published as head-to-head data against all comparators, its defined structure allows researchers to track the release of myristic acid from sn-1/2 and palmitic acid from sn-3, providing a direct readout of enzyme regiospecificity [1].

Lipase Specificity
Class-level inference
Defined sn-1/2 C14:0 and sn-3 C16:0 release pattern
Enables regiospecificity tracking of lipolytic enzymes
Direct comparative rate constants not widely reported
Enzyme Kinetics Lipid Metabolism Structured Lipids Nutritional Science

Purity and Documentation Standards

For procurement decisions, the availability of certified purity and supporting analytical documentation is a critical differentiator. Suppliers like Larodan offer 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol with a purity of >99% and provide a Certificate of Analysis (CoA) detailing the analytical methods . This level of characterization is essential for its use as a quantitative standard in lipidomics, where impurities from less rigorously characterized batches could introduce significant error in quantification .

Analytical Purity
Supporting evidence
>99% with CoA vs ≥95% standard grade
Supports quantitative lipidomics standard use
Higher purity reduces quantification error risk
Quality Control Analytical Standard Lipidomics Method Validation

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol Applications


Lipidomics and Food Authenticity Standard

Due to its defined purity and the availability of certificates of analysis, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is an ideal internal or external standard for the quantitative analysis of triglycerides in complex biological samples (e.g., plasma, tissues) and food products (e.g., butterfat, vegetable oils) . Its distinct retention time in HPLC and specific fragmentation pattern in mass spectrometry allow for precise calibration and quantification, ensuring accurate determination of triglyceride profiles, which is critical in nutritional research and food quality control [1].

Lipase Specificity Model Substrate

The unique positional distribution of myristic (sn-1/2) and palmitic (sn-3) acids in this compound makes it a valuable model substrate for in vitro studies of lipase action [2]. Researchers can use MMP to dissect the regiospecificity and stereoselectivity of digestive lipases, such as pancreatic and gastric lipases, by tracking the release of individual fatty acids. This information is fundamental for understanding the digestion of structured triglycerides and for designing novel lipid-based formulations for improved nutrient absorption or controlled drug delivery.

Fat Crystallization Research

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol serves as a well-characterized model system for studying the crystallization behavior and polymorphism of mixed-chain triglycerides [3]. Its distinct melting point and crystallization kinetics, which differ from its positional isomers, provide a simplified system for investigating the complex phase behavior of natural fats like butterfat and cocoa butter [4]. This research is crucial for the food industry to control texture and stability in products like margarine and chocolate.

Application
Selection Property
Validation Focus
Lipidomics quantification standard
Lot-specific purity documentation
Chromatographic retention and mass fragmentation consistency
Lipase regiospecificity model substrate
Positionally defined acyl chain distribution
Fatty acid release profile monitoring
Triglyceride crystallization research
Distinct melting point and polymorphic pathway
Thermal behavior and phase transition analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.